molecular formula C22H22ClN5O4 B2743243 2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538364-59-9

2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2743243
CAS No.: 538364-59-9
M. Wt: 455.9
InChI Key: TUWBVZRXSHIKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a potent and selective cell-permeable inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and neuronal function. Its primary research value lies in the investigation of neurodegenerative pathologies, particularly Alzheimer's disease, where GSK-3β hyperactivity is strongly implicated in the hyperphosphorylation of tau protein and subsequent neurofibrillary tangle formation (PubMed) . This compound acts as an ATP-competitive inhibitor, effectively suppressing GSK-3β activity and allowing researchers to probe the downstream consequences of this inhibition in cellular and animal models. Studies utilizing this inhibitor have been instrumental in elucidating the role of GSK-3β in the amyloid-beta peptide cascade, synaptic plasticity, and neuronal apoptosis (ACS Publications) . Beyond neuroscience, it serves as a critical pharmacological tool for exploring GSK-3β's involvement in other contexts, including glucose metabolism for diabetes research, inflammatory pathways, and certain cancers where GSK-3β signaling is dysregulated. The 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized for conferring high selectivity and favorable drug-like properties, making this compound a valuable asset for both basic mechanistic studies and preclinical drug discovery efforts targeting GSK-3β.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O4/c1-11-18(20(24)29)19(13-9-16(31-3)17(32-4)10-15(13)30-2)28-22(25-11)26-21(27-28)12-7-5-6-8-14(12)23/h5-10,19H,1-4H3,(H2,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWBVZRXSHIKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound belonging to the triazolopyrimidine class. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound through various studies and findings, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C22H22ClN5O4
  • Molecular Weight : 455.9 g/mol
  • IUPAC Name : N-(4-chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate hydrazine derivatives and diketones or ketoesters. The process may utilize various reaction conditions to facilitate the formation of the triazolopyrimidine core. Microwave-assisted synthesis has been explored to enhance efficiency and yield .

Antitumor Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antitumor properties. For instance:

  • Mechanism : The compound induces apoptosis in cancer cells through mitochondrial depolarization and reactive oxygen species (ROS) generation. It activates caspase-3 and PARP cleavage .
  • Cell Lines Tested : Notable activity was observed in HeLa and Jurkat cell lines where treated cells were arrested in the G2/M phase of the cell cycle .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Activity Spectrum : It demonstrated moderate to high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .
  • Structure-Activity Relationship : The presence of trimethoxyphenyl groups enhances its antibacterial efficacy compared to other triazole derivatives .

Enzyme Inhibition

This compound acts as an inhibitor for several key enzymes:

  • Topoisomerases : It inhibits topoisomerase activity essential for DNA replication and transcription processes .
  • Kinase Inhibition : Similar compounds have shown inhibition of c-Met and VEGFR-2 kinases, suggesting potential applications in cancer therapy .

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative effects of triazole derivatives against various cancer cell lines. The tested compounds exhibited IC50 values comparable to established chemotherapeutics .
  • In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth rates and improved survival rates compared to controls .

Comparative Analysis

A comparison with related compounds highlights the unique biological profile of this triazolopyrimidine derivative:

Compound TypeBiological ActivityNotable Features
Pyrazolo[3,4-d]pyrimidinesAnticancerSimilar core structure but different substituents
1,2,4-Triazolo[1,5-a]pyridinesAntimicrobialExhibits diverse activities but lacks specific targeting seen in our compound
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazinesAntimicrobialKnown for pharmacological properties but less effective against certain cancers

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties :
    • The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example:
      • Breast Cancer (MCF-7) : Exhibited cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
      • Colon Cancer (HCT-116) : Similar studies revealed comparable antiproliferative effects.
    These effects may be attributed to the compound's ability to interfere with nucleic acid synthesis and modulate signaling pathways involved in cell proliferation and survival.
  • Mechanisms of Action :
    • The presence of the triazole ring is crucial as it can act as a potent inhibitor of enzymes involved in cancer progression. Although specific studies have shown that this compound does not directly inhibit dihydrofolate reductase (DHFR), it may engage alternative mechanisms leading to apoptosis in cancer cells.

Synthesis and Evaluation

A study synthesized various derivatives of triazolo compounds and evaluated their biological activities. The synthesized compounds were tested against breast and colon cancer cell lines, revealing that certain derivatives exhibited IC50 values in the micromolar range.

In Vitro Studies

In vitro assays demonstrated that the compound could induce apoptosis in cancer cells through activation of caspase pathways. Flow cytometry analyses indicated an increase in sub-G1 population in treated cells, confirming apoptotic cell death.

Summary Table of Biological Activities

Activity TypeCancer TypeIC50 Value (µM)Mechanism of Action
AntiproliferativeBreast Cancer (MCF-7)[Value Not Provided]Induction of apoptosis
AntiproliferativeColon Cancer (HCT-116)[Value Not Provided]Modulation of nucleic acid synthesis

Comparison with Similar Compounds

Key Observations :

  • Substituent Position Sensitivity : The target compound’s 2,4,5-trimethoxyphenyl group differs from analogs with 3,4,5-trimethoxy substitution (e.g., 5g, 5j). This positional variance may alter steric hindrance and electronic interactions in biological targets .
  • Carboxamide Modifications: Replacing the carboxamide’s aryl group (e.g., 4-chlorophenyl in 5g vs. 4-nitrophenyl in 5j) significantly impacts solubility and bioavailability. Electron-withdrawing groups (NO2 in 5j) reduce basicity, whereas electron-donating groups (OH in 5l) enhance polarity .
  • Heterocyclic Additions : Compounds like CAS 667902-79-6 incorporate a thienyl ring, which may improve π-π stacking interactions in hydrophobic environments .

Spectroscopic and Physicochemical Properties

  • NMR Data : The ¹³C NMR spectrum of the target compound would likely show resonances for methoxy carbons (δ ~56–60 ppm) and the pyrimidine C6 carbonyl (δ ~164–168 ppm), consistent with analogs like 5g .
  • Melting Points : Higher melting points in nitro-substituted derivatives (e.g., 5j: 320°C) suggest increased crystallinity compared to hydroxy/methoxy analogs (e.g., 5l: 250°C) .

Q & A

Q. What are the optimized synthetic protocols for preparing this triazolopyrimidine derivative, and how do reaction conditions influence yield?

Answer: The synthesis involves a multi-component reaction strategy. A validated protocol uses 5-amino-1,2,4-triazole derivatives, substituted aldehydes (e.g., 2,4,5-trimethoxybenzaldehyde), and β-ketoamides under acidic conditions (e.g., acetic acid or DMF) at 80–100°C for 6–12 hours . Catalysts like TMDP (tetramethylenediphosphonic acid) in water/ethanol mixtures improve yields by facilitating cyclocondensation . Key parameters include:

  • Solvent choice : Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates.
  • Temperature : Elevated temperatures (≥80°C) accelerate ring closure but may increase side products.
  • Catalyst loading : 5–10 mol% TMDP optimizes reaction efficiency .
    Typical yields range from 33% to 65%, depending on substituent steric effects .

Q. What analytical techniques are critical for structural characterization of this compound?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity of the triazole-pyrimidine fusion and substituent positions (e.g., methoxy group splitting patterns in aromatic regions) .
  • X-ray crystallography : Resolves dihydro-pyrimidine ring puckering and intermolecular interactions (e.g., hydrogen bonding involving the carboxamide group) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peaks at ~500–550 m/z) .
  • Elemental analysis : Confirms purity (>95%) via C, H, N microanalysis .

Q. How do solubility and stability challenges impact formulation for in vitro assays?

Answer: The compound’s low aqueous solubility (logP ~3.5) necessitates DMSO or PEG-400 as co-solvents in biological assays . Stability studies in PBS (pH 7.4) show <10% degradation over 24 hours at 37°C, but acidic conditions (pH <5) hydrolyze the carboxamide group . Recommendations:

  • Storage : –20°C in anhydrous DMSO to prevent hygroscopic degradation.
  • Working concentrations : ≤10 µM to avoid solvent cytotoxicity .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound, and how are mechanistic studies designed?

Answer: Triazolopyrimidines typically target kinases (e.g., mTOR, CDKs) or DNA topoisomerases due to their planar heterocyclic core . Mechanistic workflows include:

  • Kinase inhibition assays : ATP-competitive binding evaluated via fluorescence polarization (Kd_d values <100 nM suggest high affinity) .
  • Cellular assays : Antiproliferative activity (IC50_{50}) in cancer lines (e.g., HepG2) correlated with apoptosis markers (caspase-3 activation) .
  • Molecular docking : Triazolopyrimidine-carboxamide interactions with kinase active sites (e.g., mTOR’s ATP-binding pocket) modeled using AutoDock Vina .

Q. How can researchers resolve contradictions in biological activity data across analogs with varying substituents?

Answer: For example, 2-chlorophenyl vs. 3-methoxyphenyl substituents may alter steric bulk, affecting target binding. Systematic approaches include:

  • SAR tables : Compare IC50_{50} values against substituent electronic parameters (Hammett σ) .
  • Crystallography : Resolve binding poses (e.g., chloro substituent’s hydrophobic interactions vs. methoxy’s hydrogen bonding) .
  • Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity via MD simulations .

Q. What computational strategies predict metabolic pathways and toxicity profiles?

Answer:

  • ADMET prediction : Tools like SwissADME forecast Phase I metabolism (e.g., CYP3A4-mediated demethylation of trimethoxyphenyl groups) .
  • Toxicity screening : Ames test proxies via Derek Nexus to assess mutagenicity risk from aromatic amines .
  • COMSOL Multiphysics : Models hepatic clearance kinetics using physiologically based pharmacokinetic (PBPK) parameters .

Q. How can synergistic effects with existing therapeutics be evaluated preclinically?

Answer:

  • Combination index (CI) : Chou-Talalay method quantifies synergy (CI <1) with standard drugs (e.g., doxorubicin) in dose-matrix assays .
  • Transcriptomics : RNA-seq identifies pathway crosstalk (e.g., mTOR/PI3K downregulation paired with DNA damage response) .

Q. What methodologies assess long-term stability under stressed conditions (e.g., light, heat)?

Answer:

  • Forced degradation : Expose to UV light (ICH Q1B guidelines), 40°C/75% RH for 4 weeks, and analyze via HPLC for degradants .
  • Solid-state stability : DSC/TGA monitor melting point shifts (>5°C indicates polymorphic transitions) .

Q. How do structural modifications at the 2-chlorophenyl position influence selectivity across protein targets?

Answer:

  • Electrophilic substitution : Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance DNA intercalation .
  • Isosteric replacement : Replace chlorine with trifluoromethyl (-CF3_3) to improve metabolic stability while retaining hydrophobic interactions .

Q. What crystallographic data are essential for validating solid-state interactions in co-crystals?

Answer:

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O bonds between carboxamide and solvent) .
  • Powder XRD : Confirms phase purity (>95% crystallinity) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.